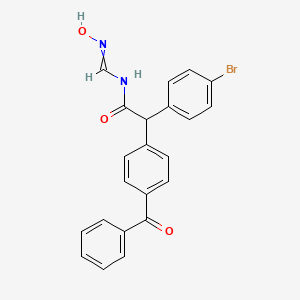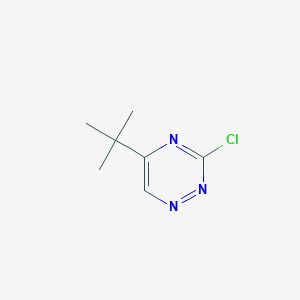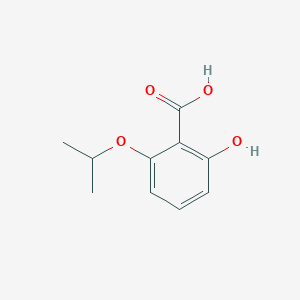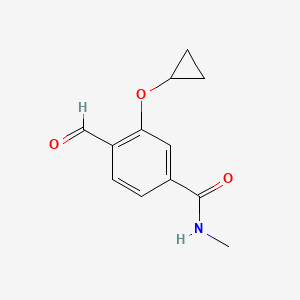
5'-O-DMT-N4-acetyl-2',3'-seco-|A-cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-DMT-N4-acetyl-2’,3’-seco- is a deoxynucleoside derivative used primarily in the synthesis of dodecyl phosphoramidite, which is a raw material for the production of amphiphilic DNA containing an internal hydrophobic region consisting of dodecyl phosphotriester linkages . This compound is significant in the field of DNA/RNA synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-N4-acetyl-2’,3’-seco- involves multiple steps, starting from the appropriate nucleoside precursor. The key steps include the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group and the acetylation of the N4 position. The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of 5’-O-DMT-N4-acetyl-2’,3’-seco- follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized by spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-DMT-N4-acetyl-2’,3’-seco- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the acetyl group.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include modified nucleosides with different protecting groups or functional groups, which can be further used in the synthesis of oligonucleotides and other nucleic acid derivatives .
Wissenschaftliche Forschungsanwendungen
5’-O-DMT-N4-acetyl-2’,3’-seco- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides for various chemical studies.
Biology: Employed in the study of DNA/RNA interactions and the development of novel nucleic acid-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and diagnostic purposes
Wirkmechanismus
The mechanism of action of 5’-O-DMT-N4-acetyl-2’,3’-seco- involves its incorporation into nucleic acid sequences, where it can influence the structure and function of the resulting oligonucleotides. The compound interacts with various molecular targets, including enzymes involved in DNA/RNA synthesis and repair. The acetyl and DMT groups provide stability and protection during the synthesis process, ensuring the integrity of the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another deoxynucleoside derivative used in similar applications.
N4-Acetyl-2’-deoxy-5’-O-DMT-2’-fluorocytidine: A fluorinated analog with enhanced stability and unique properties.
Uniqueness
5’-O-DMT-N4-acetyl-2’,3’-seco- is unique due to its specific combination of protecting groups and its ability to form amphiphilic DNA structures. This makes it particularly valuable in the synthesis of specialized oligonucleotides and in studies involving hydrophobic interactions within nucleic acids .
Eigenschaften
Molekularformel |
C32H35N3O8 |
|---|---|
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
N-[1-[(1R)-1-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxy-2-hydroxyethyl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C32H35N3O8/c1-22(38)33-29-17-18-35(31(39)34-29)30(20-37)43-28(19-36)21-42-32(23-7-5-4-6-8-23,24-9-13-26(40-2)14-10-24)25-11-15-27(41-3)16-12-25/h4-18,28,30,36-37H,19-21H2,1-3H3,(H,33,34,38,39)/t28-,30+/m0/s1 |
InChI-Schlüssel |
GCQMRUFKRHLPNR-MFMCTBQISA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H](CO)O[C@@H](CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C(CO)OC(CO)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



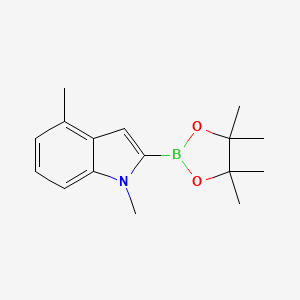

![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
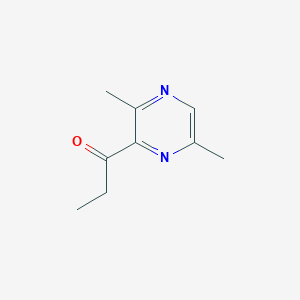

![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)
